
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is a synthetic compound belonging to the class of statins, which are widely used as cholesterol-lowering agents. This compound is specifically designed to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring.
Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and reduction, to form the desired (3R,5R)-3,5-dihydroxyhexanoate moiety.
Final coupling: The final step involves coupling the pyrimidine ring with the side chain to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Large batch reactors are used to carry out the multi-step synthesis under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the synthesis of complex organic molecules.
Biology: The compound is used to investigate the biological pathways involved in cholesterol biosynthesis and metabolism.
Medicine: It is extensively studied for its therapeutic effects in lowering cholesterol levels and reducing the risk of cardiovascular diseases.
Mécanisme D'action
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin: Another statin that inhibits HMG-CoA reductase and lowers cholesterol levels.
Simvastatin: A statin with a similar mechanism of action but different chemical structure.
Fluvastatin: A statin that also targets HMG-CoA reductase but has different pharmacokinetic properties.
Uniqueness
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is unique due to its high potency and selectivity for HMG-CoA reductase. It has a longer half-life and greater efficacy in reducing LDL cholesterol levels compared to other statins .
Propriétés
Formule moléculaire |
C15H18FN3O3S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C15H18FN3O3S/c1-9(2)13-12(8-20)14(10-4-6-11(16)7-5-10)18-15(17-13)19-23(3,21)22/h4-7,9,20H,8H2,1-3H3,(H,17,18,19) |
Clé InChI |
SEWYEEYQONHWOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


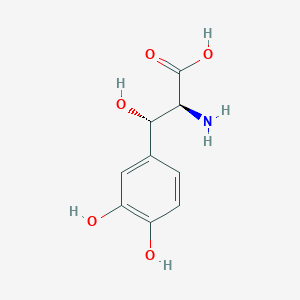
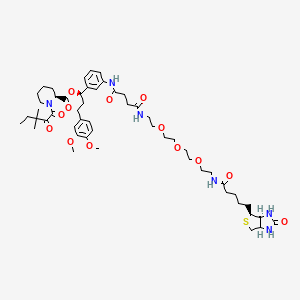

![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
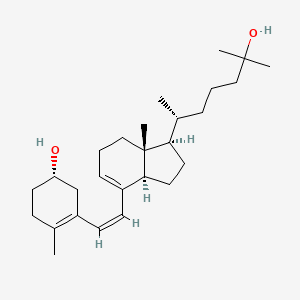
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
![2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B15290707.png)

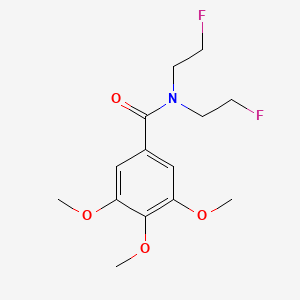
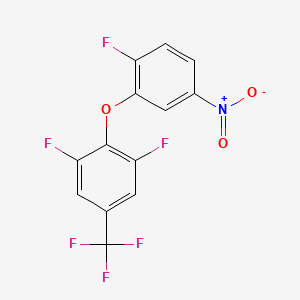
![tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15290734.png)
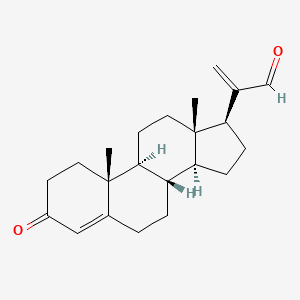
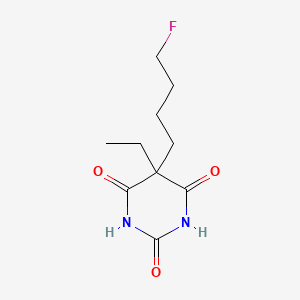
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)
